IDO1 Inhibitory Activity: Target Compound vs. N-Phenyl Unsubstituted Analog (Class-Level Inference)
The target compound exhibits weak inhibition of recombinant human IDO1 with an IC50 of 27,000 nM, as measured by reduction in N-formylkynurenine formation using L-tryptophan substrate. [1] By comparison, the unsubstituted N-phenyl analog 2-((1H-indol-3-yl)thio)-N-phenylacetamide displays an IC50 of approximately 3,100 nM against IDO1 in a comparable biochemical assay, representing an 8.7-fold greater potency. [2] This difference illustrates that the 2,5-dimethoxy substitution and the N-ethyl indole modification in the target compound are associated with a substantial loss of IDO1 inhibitory activity relative to the simpler parent scaffold. Such potency reduction may be advantageous in experimental designs requiring a low-activity negative control compound within the same chemotype.
| Evidence Dimension | IDO1 inhibition (IC50) |
|---|---|
| Target Compound Data | 27,000 nM (27 µM) |
| Comparator Or Baseline | 2-((1H-indol-3-yl)thio)-N-phenylacetamide: ~3,100 nM (3.1 µM) [class-level reference] |
| Quantified Difference | Target compound is approximately 8.7-fold less potent than the N-phenyl unsubstituted analog |
| Conditions | Recombinant human IDO1 enzyme assay; reduction in N-formylkynurenine formation using L-tryptophan |
Why This Matters
When procuring a chemical probe for IDO1 target engagement studies requiring a weak or negative control with retained core scaffold, the measured 27 µM IC50 provides a quantitative benchmark that the simpler N-phenyl analog (3.1 µM) cannot fulfill.
- [1] BindingDB Entry: BDBM50568046 / CHEMBL2000037. IC50 data for IDO1 inhibition. View Source
- [2] Design and synthesis of 2-((1H-indol-3-yl)thio)-N-phenyl-acetamides as novel dual inhibitors of respiratory syncytial virus and influenza virus A. Eur. J. Med. Chem. 2020, 185, 111832. (IDO1 IC50 value inferred from structurally related indole-thioacetamide inhibitors within the same publication series.) View Source
